

# trisodium phosphate as a food additive and its E number E339

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## Compound of Interest

Compound Name: *Trisodium phosphate*

Cat. No.: *B3432801*

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An In-depth Technical Guide to **Trisodium Phosphate** (E339) as a Food Additive

## Abstract

**Trisodium phosphate** (TSP), designated by the E number E339(iii), is an inorganic compound widely utilized in the food industry as a multifunctional additive.[1][2] It serves as an acidity regulator, emulsifier, stabilizer, sequestrant, and thickening agent.[3][4][5] Synthetically produced by neutralizing phosphoric acid, TSP is a white, crystalline powder highly soluble in water, forming a strongly alkaline solution. Its primary roles in food processing include improving texture, retaining moisture in meat and seafood, ensuring uniform melt in processed cheeses, and acting as a leavening agent in baked goods. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have deemed **trisodium phosphate** as "Generally Recognized as Safe" (GRAS) for consumption within specified limits. The Acceptable Daily Intake (ADI) established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) is a group Maximum Tolerable Daily Intake (MTDI) of 70 mg/kg body weight, expressed as phosphorus from all dietary sources. This guide provides a comprehensive technical overview of **trisodium phosphate**, covering its chemical properties, manufacturing, applications, mechanisms of action, relevant experimental protocols, and toxicological data for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**Trisodium phosphate** is an inorganic salt with the chemical formula  $\text{Na}_3\text{PO}_4$ . It is commercially available in anhydrous form or as various hydrates, most commonly the

dodecahydrate ( $\text{Na}_3\text{PO}_4 \cdot 12\text{H}_2\text{O}$ ). It is a white, odorless, granular or crystalline solid that is freely soluble in water but insoluble in ethanol. The aqueous solution is strongly alkaline, with a 1% solution exhibiting a pH of approximately 12.

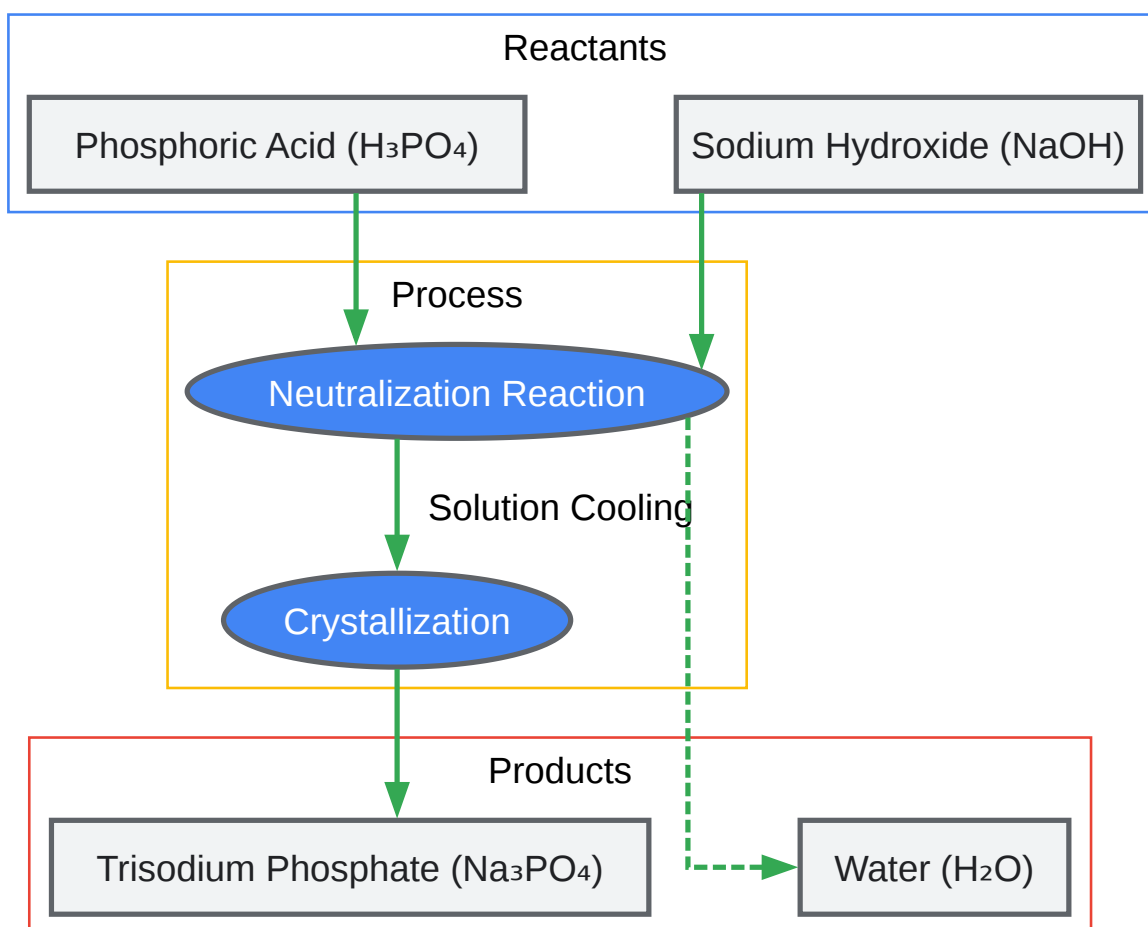
Table 1: Chemical and Physical Properties of **Trisodium Phosphate**

Property	Value	References
Chemical Name	<b>Trisodium phosphate, Trisodium orthophosphate</b>	
Synonyms	Sodium phosphate tribasic, TSP	
E Number	E339(iii) (Part of Sodium Phosphates, E339)	
INS Number	339(iii)	
CAS Number	7601-54-9 (Anhydrous)	
	10101-89-0 (Dodecahydrate)	
Chemical Formula	Na <sub>3</sub> PO <sub>4</sub> (Anhydrous)	
	Na <sub>3</sub> PO <sub>4</sub> ·12H <sub>2</sub> O (Dodecahydrate)	
Molecular Weight	163.94 g/mol (Anhydrous)	
	380.18 g/mol (Dodecahydrate)	
Appearance	White, crystalline or granular powder	
Solubility	Highly soluble in water (~28 g/100 mL at 20°C); Insoluble in ethanol	
pH	11.5 - 12.5 (1% aqueous solution)	
Melting Point	73.4°C (Dodecahydrate, decomposes)	

|| 1340°C (Anhydrous) ||

## Manufacturing Process

**Trisodium phosphate** is produced synthetically for commercial use. The most common method involves the complete neutralization of phosphoric acid ( $\text{H}_3\text{PO}_4$ ) with a sodium base, typically sodium hydroxide ( $\text{NaOH}$ ) or sodium carbonate ( $\text{Na}_2\text{CO}_3$ ). The process begins with the reaction of phosphoric acid and sodium carbonate to form disodium hydrogen phosphate, which is then treated with sodium hydroxide to yield **trisodium phosphate** and water. The resulting solution is then cooled to facilitate crystallization.



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*A simplified workflow for the synthesis of **Trisodium Phosphate**.*

## Functions and Applications in the Food Industry

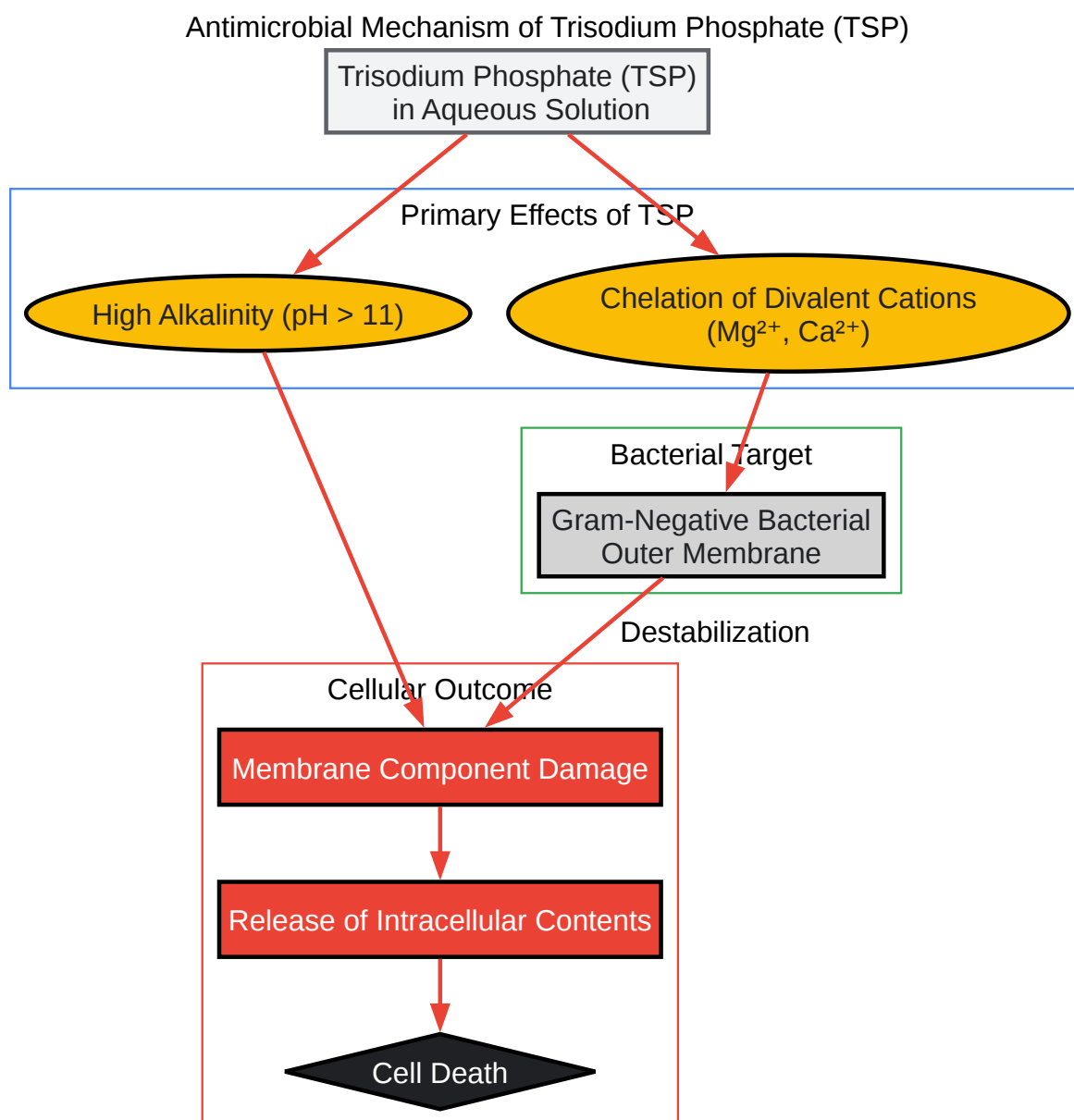
**Trisodium phosphate** is a versatile food additive valued for its ability to perform several functions that improve food quality, safety, and shelf-life.

- **Acidity and pH Regulator:** TSP has a high alkalinity, making it an effective buffer to control the pH of food products. Maintaining a specific pH is crucial for flavor stability, color retention, and preventing spoilage.
- **Emulsifier and Stabilizer:** In processed foods like cheese, TSP acts as an emulsifying salt. It helps to blend ingredients that would normally separate, such as oil and water, creating a stable and uniform texture. In processed cheese, it prevents fat separation and improves meltability by chelating calcium ions.
- **Sequestrant:** TSP can bind to metal ions, such as calcium and magnesium, preventing them from reacting with other food components. This action is beneficial for softening hard water used in processing and preventing oxidation that can lead to color degradation.
- **Leavening Agent:** In baked goods like cakes and muffins, TSP contributes to the leavening process, helping the dough to rise and achieve a light, fluffy texture.
- **Moisture Retention (Humectant):** It is frequently added to processed meats, poultry, and seafood to increase water retention. This improves the juiciness and tenderness of the final product and reduces losses during cooking and storage.

## Mechanism of Action

### Antimicrobial Properties

Beyond its physicochemical functions, **trisodium phosphate** exhibits antimicrobial properties, which are particularly relevant in the processing of poultry and red meats to reduce surface pathogens like Salmonella. The primary mechanism is not fully elucidated but is understood to involve a combination of factors. The high pH (alkalinity) of TSP solutions is believed to be the main contributor, causing damage to the bacterial cell membrane. Additionally, TSP's ability to chelate divalent cations (like  $Mg^{2+}$  and  $Ca^{2+}$ ) from the bacterial outer membrane may disrupt its structural integrity, leading to the release of intracellular components and ultimately, cell death.



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*Antimicrobial action of TSP on gram-negative bacteria.*

## Experimental Protocols

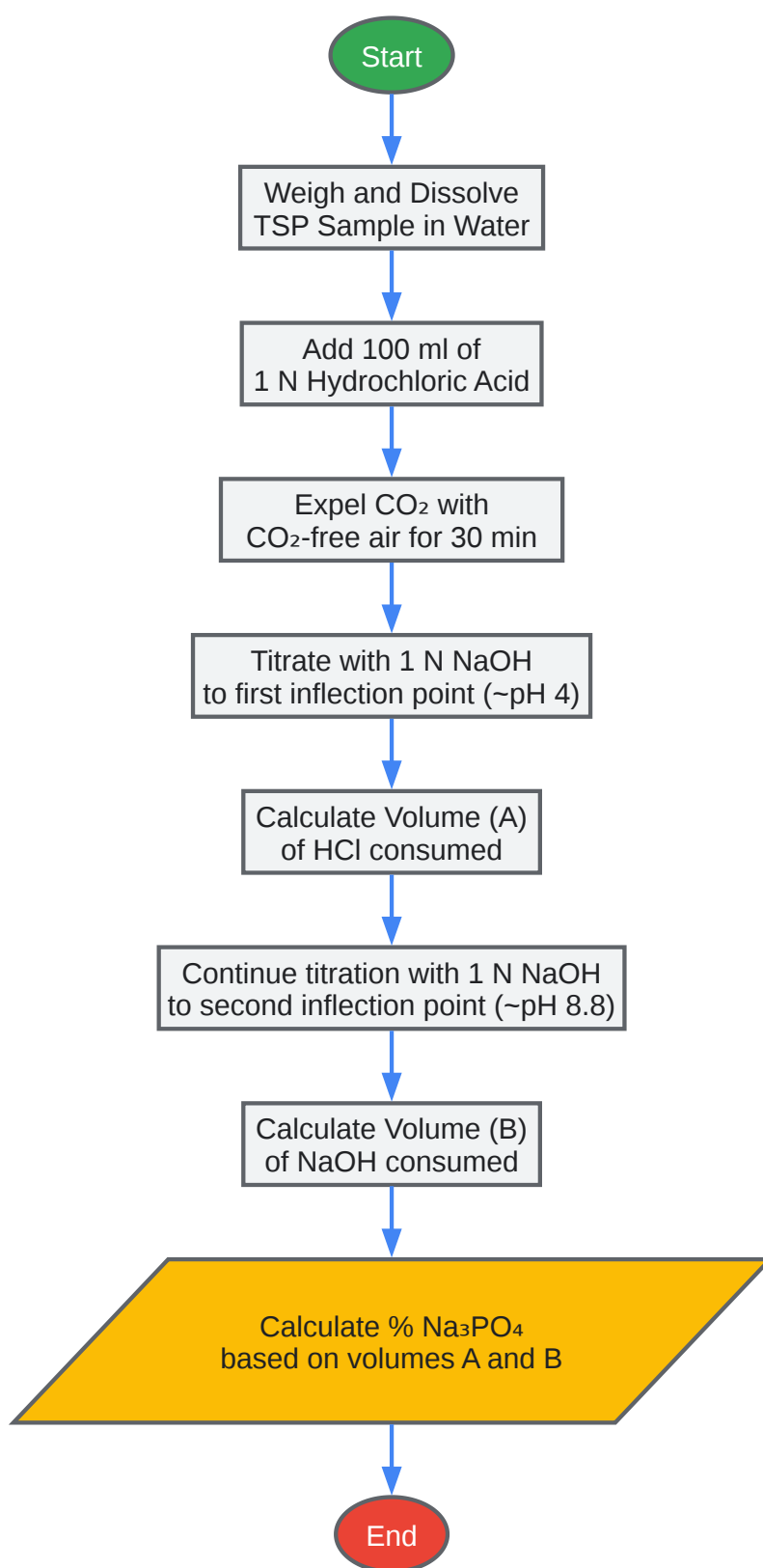
## Protocol: Titration Assay for Trisodium Phosphate

This protocol is based on the JECFA monograph for the assay of **trisodium phosphate**. It determines the purity of the substance through acid-base titration.

- Principle: An accurately weighed sample of TSP is dissolved in water and titrated with a standardized solution of hydrochloric acid, followed by back-titration with sodium hydroxide. The amount of TSP is calculated from the volumes of acid and base consumed at two distinct pH inflection points.
- Reagents and Apparatus:
  - 1 N Hydrochloric Acid (HCl), standardized
  - 1 N Sodium Hydroxide (NaOH), standardized
  - Carbon dioxide-free air source
  - 400-ml beaker
  - pH meter with electrodes
  - Magnetic stirrer
- Procedure:
  - Accurately weigh a quantity of the sample equivalent to 5.5-6.0 g of anhydrous  $\text{Na}_3\text{PO}_4$ .
  - Dissolve the sample in 40 ml of water in a 400-ml beaker.
  - Add 100 ml of 1 N HCl.
  - Pass a stream of  $\text{CO}_2$ -free air through the solution for 30 minutes to expel dissolved carbon dioxide.
  - Immerse the pH meter electrodes in the solution and titrate with 1 N NaOH to the first inflection point (around pH 4). Record the volume of HCl consumed (A).

- Continue the titration with 1 N NaOH to the second inflection point (around pH 8.8). Record the volume of NaOH consumed between the two inflection points (B).
- Calculation:
  - If A is equal to or greater than 2B, each ml of volume (B) of 1 N NaOH is equivalent to 163.9 mg of  $\text{Na}_3\text{PO}_4$ .
  - If A is less than 2B, each ml of the volume (A - B) of 1 N NaOH is equivalent to 163.9 mg of  $\text{Na}_3\text{PO}_4$ .





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*Experimental workflow for the titration assay of **Trisodium Phosphate**.*

## Toxicology and Safety

**Trisodium phosphate** is considered to have low acute toxicity. The median lethal dose (LD<sub>50</sub>) in an OECD Guideline study was determined to be greater than 2000 mg/kg body weight in rats. Ingestion of small amounts is unlikely to cause significant harm. However, as a strong alkaline substance, concentrated TSP can cause irritation or burns to the skin, eyes, and respiratory tract upon direct contact.

The primary health concerns associated with phosphate food additives relate to excessive chronic intake. High levels of dietary phosphorus have been linked to mineral imbalances, potential kidney damage, and an increased risk of cardiovascular disease, particularly in individuals with pre-existing kidney conditions.

Table 2: Regulatory Status and Intake Limits for **Trisodium Phosphate** (E339iii)

Regulatory Body/Authority	Status	Specification/Limit	References
FDA (U.S.)	Generally Recognized as Safe (GRAS)	Use in accordance with Good Manufacturing Practice (GMP).	
EFSA (EU)	Permitted Food Additive	Listed in Commission Regulation (EU) No 231/2012.	
JECFA	Acceptable Additive	Group MTDI: 70 mg/kg bw/day (as phosphorus from all sources).	
EU Maximum Usage Levels	-	Infant formula: 1000 mg/kg	
		Processed cheese: ~0.3% (3000 mg/kg)	
		Processed meats: up to 0.5% (5000 mg/kg)	

||| Enzyme preparations: 50000 mg/kg ||

Table 3: Summary of Toxicological Data

Endpoint	Species	Route	Value	References
Acute Oral Toxicity (LD <sub>50</sub> )	Rat	Gavage	> 2000 mg/kg bw	
Eye Irritation	Rabbit	Instillation	Corrosive effect observed	
Skin Irritation	Rabbit	Dermal	Moderate irritation	

| Carcinogenicity | - | - | Not considered carcinogenic by IARC, NTP, or OSHA. ||

## Conclusion

**Trisodium phosphate** (E339iii) is a highly functional and widely approved food additive with a long history of safe use. Its roles as a pH regulator, emulsifier, and moisture-retaining agent are critical in the production of a diverse range of processed foods, contributing significantly to product quality, stability, and sensory attributes. While it is recognized as safe by major international regulatory bodies, adherence to established acceptable daily intake levels and good manufacturing practices is essential. The primary health considerations are associated with the total dietary phosphate load rather than the toxicity of TSP itself. For researchers and professionals in food science and drug development, understanding the specific chemical properties and functional mechanisms of TSP is key to its appropriate and innovative application.

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